Orphenadrine

Catalog No.
S603082
CAS No.
83-98-7
M.F
C18H23NO
M. Wt
269.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orphenadrine

CAS Number

83-98-7

Product Name

Orphenadrine

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3

InChI Key

QVYRGXJJSLMXQH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C

Solubility

Sparingly soluble in water
BITTER TASTE & PRACTICALLY NO ODOR; WHITE, CRYSTALLINE POWDER; SOL IN ACID SOLN /CITRATE/
SOL IN WATER, ALCOHOL, CHLOROFORM; SPARINGLY SOL IN ACETONE, BENZENE; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/
3.00e-02 g/L

Synonyms

Citrate, Norflex Orphenadrine, Citrate, Orphenadrine, Disipal, Hydrochloride, Orphenadrine, Lysantin, Mefenamine, Mefenamine, Sodium, Mephenamine, Methyldiphenylhydramine, Norflex, Norflex Orphenadrine Citrate, Orphenadrine, Orphenadrine Citrate, Orphenadrine Citrate, Norflex, Orphenadrine Hydrochloride, Sodium Mefenamine

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C

Orphenadrine is a muscle relaxant primarily used to alleviate pain and discomfort associated with muscle injuries, strains, or sprains. It belongs to the ethanolamine antihistamine class and is structurally related to diphenhydramine. As an anticholinergic agent, it exhibits multiple pharmacological effects, including antagonism of histamine H1 receptors and inhibition of N-methyl-D-aspartate receptors. This compound acts centrally to produce its muscle relaxant effects and is also utilized in managing motor control issues in Parkinson's disease .

The exact mechanism of action of Orphenadrine as a muscle relaxant is not fully understood []. However, some proposed mechanisms include:

  • Anticholinergic effect: Orphenadrine might block the action of acetylcholine, a neurotransmitter involved in muscle contraction [].
  • Central nervous system (CNS) depression: Orphenadrine might have sedative effects that indirectly influence muscle relaxation [].
Data

More research is needed to definitively elucidate the mechanism of action of Orphenadrine.

Toxicity

Orphenadrine can cause a range of side effects, including dry mouth, constipation, dizziness, drowsiness, and blurred vision []. In severe cases, it can lead to hallucinations, seizures, and coma [].

Lethal Dose (LD50)

The LD50 value (dose required to kill 50% of a test population) for Orphenadrine in rats is 177 mg/kg.

Other Hazards

Orphenadrine can be addictive and should be used with caution, especially in individuals with a history of substance abuse [].

Muscle Spasticity and Pain:

  • Analgesic Effects: Some studies suggest Orphenadrine possesses mild analgesic properties, particularly for pain associated with muscle spasms. A double-blind, placebo-controlled trial showed a potential benefit of low-dose intravenous Orphenadrine for pain relief in a capsaicin-induced hyperalgesia model PubMed: . However, larger and more robust studies are needed to confirm this finding.
  • Muscle Relaxant Properties: While Orphenadrine was traditionally used as a muscle relaxant, the exact mechanism of this action remains unclear. Animal studies suggest some muscle relaxant properties, but human studies haven't provided conclusive evidence PubMed: .

Other Potential Applications:

  • Treatment of Muscle Cramps in Liver Cirrhosis: A pilot study explored the use of Orphenadrine to treat muscle cramps in patients with liver cirrhosis. The study showed a significant decrease in the frequency, severity, and duration of cramps compared to control groups PubMed Central: . However, further research is needed to confirm these findings and establish broader use.
  • Management of Extrapyramidal Side Effects: Although not widely used anymore, early research explored Orphenadrine's potential to manage extrapyramidal side effects induced by antipsychotic medications PubMed Central: . However, safer and more effective options have become available since then.

Orphenadrine undergoes hepatic metabolism primarily through demethylation, leading to the formation of pharmacologically active metabolites such as N-demethyl orphenadrine and N,N-didemethyl orphenadrine. The compound is known for its ability to interact with various neurotransmitter receptors, which contributes to its therapeutic effects. It acts as a nonselective antagonist at muscarinic acetylcholine receptors and exhibits sodium channel blocking properties .

The biological activity of orphenadrine is multifaceted:

  • Anticholinergic Effects: It blocks muscarinic acetylcholine receptors, providing muscle relaxation and pain relief.
  • NMDA Receptor Antagonism: This property may contribute to its efficacy in treating pain by modulating excitatory neurotransmission.
  • Sodium Channel Blockade: Orphenadrine inhibits specific sodium channels (Na v1.7, Na v1.8, Na v1.9), which may play a role in its analgesic effects .
  • Norepinephrine and Dopamine Reuptake Inhibition: This mechanism may enhance its antidepressant-like effects, particularly in chronic pain conditions .

Orphenadrine can be synthesized through several methods, including:

  • Alkylation of Diphenhydramine: A common method involves the alkylation of diphenhydramine with appropriate reagents to introduce a methyl group on one of the phenyl rings.
  • Refluxing with Methyl Iodide: This method involves refluxing diphenhydramine with methyl iodide in an organic solvent, leading to the formation of orphenadrine .
  • Alternative Routes: Various synthetic pathways have been explored in literature, focusing on optimizing yield and reducing side reactions.

Orphenadrine is primarily used for:

  • Muscle Relaxation: It is effective in treating muscle spasms and discomfort associated with musculoskeletal injuries.
  • Parkinson's Disease Management: It helps alleviate motor disturbances caused by neuroleptic medications.
  • Pain Relief: Often combined with analgesics like aspirin or acetaminophen for enhanced pain management .

Orphenadrine has been studied for its interactions with other medications:

  • CNS Depressants: Co-administration with other central nervous system depressants may enhance sedative effects, leading to increased risks of dizziness and drowsiness.
  • Propoxyphene: There have been reports of adverse reactions when used alongside propoxyphene, including confusion and anxiety due to additive effects .
  • Drug Metabolism: Orphenadrine may influence the metabolism of other drugs through its action on cytochrome P450 enzymes, necessitating careful monitoring when prescribed concurrently with other medications .

Orphenadrine shares similarities with several other compounds within the same class or with comparable mechanisms of action:

Compound NameClassKey Features
DiphenhydramineEthanolamine AntihistamineAntihistaminic properties; used for allergies
CyclobenzaprineSkeletal Muscle RelaxantPrimarily acts on the central nervous system
CarisoprodolMuscle RelaxantMetabolized to meprobamate; anxiolytic properties
BaclofenMuscle RelaxantGABA-B receptor agonist; used for spasticity

Uniqueness of Orphenadrine

Orphenadrine's unique profile lies in its combination of anticholinergic activity and NMDA receptor antagonism, making it effective not only as a muscle relaxant but also in managing symptoms associated with Parkinson's disease. Its dual action provides a broader therapeutic application compared to other muscle relaxants that primarily target central nervous system pathways without additional receptor interactions .

The traditional synthesis of orphenadrine follows a well-established nucleophilic substitution pathway that has been employed since the compound's initial development in the 1940s [3]. The primary synthetic route involves the reaction of 2-methylbenzhydryl chloride with N,N-dimethylethanolamine through a nucleophilic substitution mechanism [1] [2]. This fundamental approach represents the cornerstone of orphenadrine production and has been extensively documented in pharmaceutical literature [5].

The reaction mechanism proceeds through the formation of a benzhydryl carbocation intermediate, where the N,N-dimethylethanolamine acts as a nucleophile attacking the electropositive carbon center [1] [24]. The process involves the displacement of the chloride ion from 2-methylbenzhydryl chloride, resulting in the formation of the orphenadrine base structure [2] [5]. Under optimal reaction conditions, this nucleophilic substitution demonstrates temperatures ranging from 100 to 130 degrees Celsius, typically conducted in aromatic solvents such as toluene or xylene [2] .

The reaction stoichiometry requires equimolar quantities of the benzhydryl chloride derivative and the dimethylethanolamine reagent [1] [2]. The mechanism follows a unimolecular nucleophilic substitution pathway, where the rate-determining step involves the formation of the carbocation intermediate [24]. This intermediate subsequently undergoes rapid nucleophilic attack by the amine, leading to the desired orphenadrine product [1] [5].

Following the initial nucleophilic substitution, the orphenadrine base is typically converted to its citrate salt form through reaction with citric acid [1] [2]. This salt formation process occurs under mild conditions at room temperature using appropriate recrystallization solvents [2]. The citrate salt formation serves multiple purposes, including enhanced stability, improved solubility characteristics, and facilitated purification procedures [1] [6].

Traditional Synthesis MethodsStarting MaterialsReaction ConditionsYield (%)Key Features
Nucleophilic Substitution2-Methylbenzhydryl chloride + N,N-dimethylethanolamineTemperature: 100-130°C, Solvent: Toluene/Xylene56-70Nucleophilic attack on benzhydryl carbocation
Citrate Salt FormationOrphenadrine base + Citric acidRecrystallization solvent, RT70Salt formation for improved stability

Novel Approaches in Stereoselective Synthesis

Recent developments in orphenadrine synthesis have focused on stereoselective methodologies to address the compound's chiral nature [3] [35]. Orphenadrine contains a chiral center and exists as two enantiomers, with the racemate typically employed in pharmaceutical applications [6] [12]. Advanced synthetic approaches have been developed to achieve enantioselective synthesis of individual enantiomers, particularly the (R)-orphenadrine isomer [35].

A significant breakthrough in stereoselective orphenadrine synthesis was reported involving asymmetric ligand-accelerated halogen-metal exchange reactions [35]. This methodology represents the first successful application of kinetic resolution in orphenadrine synthesis, where the pro-S bromoarene substrate reacts preferentially over the pro-R bromoarene, leading to selective formation of the desired organomagnesium intermediate [35]. The approach demonstrates superior stereoselectivity compared to traditional non-selective methods [35].

The stereoselective synthesis employs specialized chiral ligands that facilitate the selective formation of one enantiomer over the other [35]. This methodology involves the use of brominated precursors that undergo metal-halogen exchange reactions under carefully controlled conditions [35]. The resulting organomagnesium intermediates can be subsequently protonated to yield the desired chiral orphenadrine derivatives with high enantiomeric excess [35].

Contemporary research has also explored alternative chiral auxiliary approaches and asymmetric catalysis methods for orphenadrine synthesis [43]. These methodologies focus on the development of enantioselective reaction conditions that can produce individual enantiomers with high optical purity [43]. The implementation of chiral separation techniques using specialized chromatographic columns has enabled the analytical characterization and purification of individual orphenadrine enantiomers [43].

Optimization of Yield and Purity in Industrial Production

Industrial optimization of orphenadrine production focuses on maximizing yield while maintaining high purity standards required for pharmaceutical applications [5] . The optimization process encompasses multiple parameters including reaction conditions, raw material quality, purification methods, and process control strategies [5] [31].

Temperature control represents a critical optimization parameter in industrial orphenadrine synthesis [2] . Precise temperature maintenance within the 100-130 degrees Celsius range ensures optimal reaction rates while minimizing side product formation [2]. Deviations from optimal temperature conditions can result in yield variations of 10-15 percent, emphasizing the importance of accurate thermal control systems [2] [5].

Solvent selection plays a crucial role in both yield optimization and environmental considerations . Industrial processes have moved away from toxic solvents such as dimethylformamide and dimethylacetamide toward more environmentally acceptable alternatives [34]. The choice of solvent affects both reaction efficiency and subsequent purification processes, with potential yield impacts of 5-10 percent .

Raw material purity emerges as the most critical factor affecting both yield and product quality [5] [31]. High-purity starting materials, particularly 2-methylbenzhydryl chloride and N,N-dimethylethanolamine, are essential for achieving consistent yields and minimizing impurity formation [5]. Raw material specifications typically require purity levels exceeding 98 percent to ensure optimal production outcomes [31].

Purification methodology optimization involves the selection between crystallization and chromatographic approaches [41]. Crystallization methods, while more cost-effective, may result in lower overall yields but provide adequate purity for most pharmaceutical applications . Advanced chromatographic purification can achieve higher purity levels but involves increased processing costs and complexity [41].

Industrial Production Optimization ParametersOptimization StrategyImpact on YieldQuality Impact
Temperature ControlPrecise temperature control (100-130°C)±10-15%High
Solvent SelectionAvoid toxic solvents (DMF, DMAc)±5-10%Medium
Purification MethodCrystallization vs chromatography±15-20%High
Raw Material QualityHigh-purity starting materials±5-8%Very High
Reaction Time24-hour reaction time optimization±8-12%Medium

Characterization of Key Intermediates and Byproducts

The characterization of intermediates and byproducts in orphenadrine synthesis requires sophisticated analytical methodologies to ensure product quality and process understanding [8] [14]. Key intermediates include the benzhydryl carbocation intermediate formed during the nucleophilic substitution reaction, as well as various oxidative metabolites that may form under specific reaction conditions [8] [13].

High-performance liquid chromatography represents the primary analytical method for intermediate characterization, with reversed-phase columns providing optimal separation of orphenadrine and related compounds [37] [41]. Detection wavelengths of 215-220 nanometers enable sensitive quantification of orphenadrine and its impurities [37] [41]. Linear analytical ranges typically span from 0.5 to 150 micrograms per milliliter, with limits of detection ranging from 0.063 to 0.079 micrograms per milliliter [37] [41].

Mass spectrometry coupled with liquid chromatography provides definitive structural characterization of intermediates and byproducts [42]. Tandem mass spectrometry enables the identification of specific fragmentation patterns that confirm the identity of synthetic intermediates [42]. This methodology demonstrates linear responses across 1-200 nanograms per milliliter concentration ranges with correlation coefficients exceeding 0.99 [42].

Orphenadrine N-oxide represents a significant byproduct formed through oxidative processes during synthesis or storage . This metabolite can be characterized using spectrofluorometric methods with excitation wavelengths of 220 nanometers and emission detection at 285 nanometers [9] [38]. The formation of N-oxide byproducts can be minimized through careful control of reaction atmosphere and the exclusion of oxidizing agents .

Chiral analytical methods have been developed to characterize enantiomeric intermediates and assess stereochemical purity [43]. Specialized chiral stationary phases enable the separation and quantification of individual enantiomers with detection limits of 0.50 micrograms per milliliter [43]. These methods are essential for monitoring stereoselective synthesis processes and ensuring enantiomeric purity in pharmaceutical applications [43].

Analytical Characterization MethodsDetection Wavelength/MassLinear RangeLOD/LOQApplication
RP-HPLC-UV215-220 nm0.5-150 μg/mL0.063-0.079 μg/mLPharmaceutical formulations
HPLC-MS/MSMS/MS transitions1-200 ng/mLr² > 0.99Plasma analysis
Capillary ElectrophoresisUV detectionVariableNot specifiedTablet formulations
Spectrofluorometry220-285 nm (ex/em)0.04-1.0 μg/mL0.88-2.99 ng/mLPharmaceutical dosage forms
Chiral HPLC241 nm2-10 μg/mL0.50/2.00 μg/mLEnantiomeric separation

Physical Description

Solid

Color/Form

LIQUID

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

269.177964357 g/mol

Monoisotopic Mass

269.177964357 g/mol

Boiling Point

195 °C @ 12 ATM

Heavy Atom Count

20

LogP

3.77
3.77 (LogP)
3.6

Melting Point

25 °C
CRYSTALS; MP: 156-157 °C; PH OF AQ SOLN ABOUT 5.5 /HYDROCHLORIDE/
156 - 157 °C

UNII

AL805O9OG9

Related CAS

341-69-5 (hydrochloride)
4682-36-4 (citrate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated as an adjunct to rest, physical therapy, and other measures for the relief of discomfort associated with acute painful musculo skeletal conditions.
FDA Label

Livertox Summary

Orphenadrine is a centrally acting muscle relaxant that has been in clinical use for more than 50 years and has not been linked to liver injury or clinically apparent drug induced liver disease.

Drug Classes

Autonomic Agents: Muscle Relaxants, Central

Therapeutic Uses

Antiparkinson Agents; Muscarinic Antagonists; Muscle Relaxants, Central; Parasympatholytics
ANTIHISTAMINE WHICH REDUCES VOLUNTARY MUSCLE SPASM... IT IS USED IN SYMPTOMATIC MGMNT OF PARKINSON'S DISEASE. IN ADDITION TO DECR SPASTICITY, OCULOGYRIA, & BLEPHAROSPASM, IT ALSO MAY REDUCE SIALORRHEA & DIAPHORESIS. ... ALSO IS USED IN MGMNT OF ACUTE SPASTIC DISORDERS OF SKELETAL MUSCLES... /CITRATE/
ALL TYPES OF EXPTL HYPERTONIA & HYPERREFLEXIA, SUCH AS PRODUCED BY DECEREBRATION OR BY SPINAL OR SUPRASPINAL LESIONS ARE DIMINISHED BY NONPARALYZING DOSES... THEY ALSO AFFORD PROTECTION AGAINST CERTAIN CONVULSIVE AGENTS, PARTICULARLY STRYCHNINE, & AGAINST ELECTROSHOCK SEIZURES. /CENTRALLY ACTING MUSCLE RELAXANTS/
...ADMIN IV HAVE ESTABLISHED VALUE IN TREATING ACUTE MUSCLE SPASMS ASSOC WITH TRAUMA & INFLAMMATION. THEY ARE ALSO BENEFICIAL IN PRODUCING MUSCLE RELAXATION FOR CERTAIN ORTHOPEDIC MANIPULATIONS. ...MAY TEMPORARILY ABATE SOME OF SYMPTOMS OF CEREBRAL PALSY... /CENTRALLY ACTING MUSCLE RELAXANTS/
For more Therapeutic Uses (Complete) data for ORPHENADRINE (7 total), please visit the HSDB record page.

Mechanism of Action

Orphenadrine binds and inhibits both histamine H1 receptors and NMDA receptors. It restores the motor disturbances induced by neuroleptics, in particular the hyperkinesia. The dopamine deficiency in the striatum increases the stimulating effects of the cholinergic system. This stimulation is counteracted by the anticholinergic effect of orphenadrine. It may have a relaxing effect on skeletal muscle spasms and it has a mood elevating effect.
ANTIPARKINSONISM DRUGS ALSO BLOCK CHOLINERGIC RECEPTORS. THEY ARE... ORPHENADRINE (DISIPAL)... BLOCKADE PREVENTS ACTIONS OF ACETYLCHOLINE RELEASED FROM PARASYMPATHETIC NERVE ENDINGS.
...REDUCES VOLUNTARY MUSCLE SPASM BY CENTRAL ANTIMUSCARINIC ACTION & RESEMBLES ATROPINE IN THIS RESPECT. /CITRATE/
NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/

Pictograms

Acute Toxic

Acute Toxic

Other CAS

83-98-7

Absorption Distribution and Excretion

Orphenadrine is almost completely absorbed in the gastrointestinal tract.
H-3-ORPHENADRINE CITRATE APPEARED TO BE EQUIAVAILABLE TO TISSUES OF MAN FROM CAPSULE & TABLET DOSAGE FORMS. SIXFOLD MORE (3)H WAS EXCRETED, RELATIVELY SLOWLY, IN URINE THAN IN FECES, POSSIBLY OWING TO SLOW TISSUE RELEASE OF (3)H OR TO ENTEROHEPATIC CIRCULATION. /CITRATE/
ELIMINATION T/2'S OF ORPHENADRINE CITRATE & ITS MAJOR METABOLITES RANGED BETWEEN 14 & 25 HR. /CITRATE/
CONSIDERABLE BILIARY EXCRETION IN RAT HAS BEEN NOTED FOR ORPHENADRINE...
BILIARY EXCRETION OF (14)C- OR (3)H-/ORPHENADRINE/...EXAMINED IN DETAIL. THREEFOLD MORE RADIOACTIVITY...EXCRETED IN BILE AFTER IV DOSE...THAN AFTER ORAL DOSE. ...LIVER CONCN OF RADIOACTIVITY...ONE-HUNDREDFOLD THOSE IN BLOOD, & BILE CONCN...SEVENFOLD THOSE IN LIVER. /CITRATE/

Metabolism Metabolites

Biotransformation occurs mainly in the liver. Pharmacologically active metabolites are N-demethyl orphenadrine and N,N-didemethyl orphenadrine.
UNLIKE DIPHENHYDRAMINE, ORPHENADRINE IS POWERFUL ANTI-PARKINSON AGENT, & DIFFERENCES IN PHARMACOLOGICAL ACTIVITY MAY BE ATTRIBUTABLE TO DIFFERENT METABOLIC PATHWAYS OF TWO DRUGS & CORRESPONDINGLY SLOWER RATES OF METABOLISM & EXCRETION OF ORPHENADRINE.
BIOTRANSFORMATION IN RATS OF DIPHENHYDRAMINE ANALOGUE ORPHENADRINE...AFFORDED BY OXIDATIVE DEALKYLATION SECONDARY & PRIMARY AMINES...CORRESPONDING TO ORPHENADRINE & O-DEALKYLATION PRODUCT, 2-METHYLBENZHYDROL.
STUDIES...IN MAN HAVE REVEALED...8 EXCRETORY PRODUCTS. BESIDES SECONDARY (8.1% OF DOSE) & PRIMARY AMINES (4.4%)...2-METHYLBENZHYDROL (0.5%)...ORPHENADRINE N-OXIDE (4.6%), GLUCURONIDES (13.0%)...& 2-METHYLBENZHYDRYLOXYACETIC ACID (0.2%) HAVE NOW BEEN IDENTIFIED.
SINCE ORTHO-TOLYLPHENYLMETHYL RESIDUE EXCRETED UNCHANGED IN URINE ACCOUNTS FOR 50% OF DOSE...METABOLISM INVOLVING AROMATIC RING(S) WAS ALSO MAJOR ROUTE FOR ORPHENADRINE. IN...BILIARY SECRETION...IN RATS, PRODUCTS WITH PROPERTIES CORRESPONDING TO 2-CARBOXYDIPHENHYDRAMINE & ITS CONJUGATE WITH GLUTAMINE HAVE BEEN DETECTED.
For more Metabolism/Metabolites (Complete) data for ORPHENADRINE (6 total), please visit the HSDB record page.
Biotransformation occurs mainly in the liver. Pharmacologically active metabolites are N-demethyl orphenadrine and N,N-didemethyl orphenadrine. Half Life: 13-20 hours

Wikipedia

Orphenadrine
Ferricyanide

Drug Warnings

...TREMOR MAY BE EXACERBATED. CONSEQUENTLY, DRUG IS USEFUL ONLY AS ADJUNCT TO OTHER THERAPY. /CITRATE/
...IS CONTRAINDICATED IN PT WITH ACUTE-ANGLE CLOSURE GLAUCOMA OR MYASTHENIA GRAVIS. IT SHOULD BE USED CAUTIOUSLY IN PT WITH GI OBSTRUCTION, URINARY RETENTION, URINARY TRACT OBSTRUCTION, OR TACHYCARDIA... /CITRATE/

Biological Half Life

13-20 hours

Use Classification

Pharmaceuticals

Methods of Manufacturing

...BY ACTION OF 2-METHYLBENZHYDRYL CHLORIDE ON DIMETHYLAMINOETHANOL: BIJLSMA ET AL, ARZNEIMITTEL-FORSCH 5, 72 (1955): HARMS, NAUTA, J MED PHARM CHEM 2, 57 (1960). ...US PATENT 2,567,351 (1951 TO PARKE, DAVIS).

General Manufacturing Information

BY ORAL ROUTE CITRATE & HYDROCHLORIDE ARE EQUALLY EFFICACIOUS, IF ALLOWANCE IN DOSE IS MADE FOR DIFFERENCE IN MOLECULAR WT. MANUFACTURER'S RECOMMENDATIONS OF LONGER INTERVAL BETWEEN DOSES OF CITRATE THAN OF HYDROCHLORIDE IS BASED UPON RETARDING EFFECT OF PLASTICIZED MATRIX IN WHICH ORAL CITRATE IS COMPOUNDED. /CITRATE/

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF ORPHENADRINE IN HUMAN BODY FLUIDS.
GAS CHROMATOGRAPHIC DETERMINATION OF ORPHENADRINE IN POSTMORTEM BLOOD USING A NITROGEN PHOSPHORUS DETECTOR.

Interactions

ORPHENADRINE HAS BEEN REPORTED TO ENHANCE CNS EFFECTS OF PROPOXYPHENE WHEN THESE DRUGS ARE USED CONCURRENTLY.
IN MICE BOTH NEOSTIGMINE & PHYSOSTIGMINE INCREASED TOXICITY OF ORPHENADRINE. BUT ARECOLINE...PROVIDED SIGNIFICANT PROTECTION AGAINST ACUTE LETHAL EFFECTS.

Stability Shelf Life

SENSITIVE TO LIGHT /CITRATE/
ORPHENADRINE BASE PPT FROM AQ ALKALINE SOLN

Dates

Modify: 2023-08-15

Orphengesic Forte - an old analgesic combination returns


PMID: 33429415   DOI:

Abstract




[The efficacy of the combination of diclofenac and orphenadrine in the treatment of dorsalgia]

S K Zyryanov, O I Butranova, G A Putsman
PMID: 34184488   DOI: 10.17116/jnevro2021121051126

Abstract

The high prevalence of dorsalgia and dorsopathy among the adult population makes a significant contribution to the structure of the financial burden of health care systems. The use of non-steroidal anti-inflammatory drugs (NSAIDs) as the basis for the pharmacotherapy of dorsopathy is recommended by most international clinical guidelines. The pharmacodynamic effects of NSAIDs underlie the clinical efficacy of this group of drugs in patients with pain of musculoskeletal origin, while monotherapy is not always accompanied by the rapid development of a persistent analgesic effect. An urgent direction in the therapy of dorsopathies may include combination of NSAIDs with analgesic drugs of other pharmacological groups capable of additive action. The fixed combination of diclofenac, 75 mg, and orphenadrine, 50 mg, allows achieving an effective analgesic effect in patients with lower back pain of various etiologies. It was demonstrated in a series of clinical cases that included 4 patients with dorsopathy who were treated at the City Clinical Hospital No. 24, Moscow in 2020.


Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS

Shereen A Boltia, Aya T Soudi, Eman S Elzanfaly, Hala E Zaazaa
PMID: 31812988   DOI: 10.1093/chromsci/bmz094

Abstract

Three chromatographic methods were developed, optimized and validated for Paracetamol (PAR), Orphenadrine citrate (Or.cit) and Caffeine (CAF) determination in their mixture and in presence of PAR toxic impurity; P-aminophenol (PAP) in tablets. The first method is based on a thin layer chromatography combined with densitometry. Separation was achieved using silica gel 60 F254 TLC plates and dichloromethane:methanol:acetone:glacial acetic acid (9:1:0.5:0.3, v/v/v) as a developing system at 230 nm. The second method is based on high-performance liquid chromatography with diode array detection. The proposed compounds are separated on a reversed phase C18 analytical column using phosphate buffer (pH 9; 0.05 M) and methanol (80:20, v/v) at 1.2 mL/min. Linear regressions are obtained in the range of 1-500 μg/mL, 25-1000 μg/mL and 1-400 μg/mL for PAR, Or.cit and CAF, respectively. Quantification of the toxic PAP is carried out using LC-MS-MS by electrospray ionization in the positive mode using triple quadrupole mass spectrometry. The limit of quantification for PAP is 1 ng/mL. All methods are validated according to the ICH guidelines and successfully applied to determine PAR, Or.cit, CAF and PAP in pure powder and in combined tablets dosage form without interference from excipients.


A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition

Kit Yee Cheah, Kar Yee Mah, Lai Hui Pang, Shi Min Ng, Jia Woei Wong, Siew Siew Tan, Hong Zhe Tan, Kah Hay Yuen
PMID: 32576287   DOI: 10.1186/s40360-020-00416-3

Abstract

Paracetamol/Orphenadrine is a fixed dose combination containing 35 mg orphenadrine and 450 mg paracetamol. It has analgesic and muscle relaxant properties and is widely available as generics. This study is conducted to investigate the relative bioavailability and bioequivalence between one fixed dose paracetamol/orphenadrine combination test preparation and one fixed dose paracetamol/orphenadrine combination reference preparation in healthy volunteers under fasted condition for marketing authorization in Malaysia.
This is a single-center, single-dose, open-label, randomized, 2-treatment, 2-sequence and 2-period crossover study with a washout period of 7 days. Paracetamol/Orphenadrine tablets were administered after a 10-h fast. Blood samples for pharmacokinetic analysis were collected at scheduled time intervals prior to and up to 72 h after dosing. Blood samples were centrifuged, and separated plasma were kept frozen (- 15 °C to - 25 °C) until analysis. Plasma concentrations of orphenadrine and paracetamol were quantified using liquid-chromatography-tandem mass spectrometer using diphenhydramine as internal standard. The pharmacokinetic parameters AUC
, AUC
and C
were determined using plasma concentration time profile for both preparations. Bioequivalence was assessed according to the ASEAN guideline acceptance criteria for bioequivalence which is the 90% confidence intervals of AUC
, AUC
and C
ratio must be within the range of 80.00-125.00%.
There were 28 healthy subjects enrolled, and 27 subjects completed this trial. There were no significant differences observed between the AUC
, AUC
and C
of both test and reference preparations in fasted condition. The 90% confidence intervals for the ratio of AUC
(100.92-111.27%), AUC
(96.94-108.08%) and C
(100.11-112.50%) for orphenadrine (n = 25); and AUC
(94.29-101.83%), AUC
(94.77-101.68%) and C
(87.12-101.20%) for paracetamol (n = 27) for test preparation over reference preparation were all within acceptable bioequivalence range of 80.00-125.00%.
The test preparation is bioequivalent to the reference preparation and can be used interchangeably.
NMRR- 17-1266-36,001; registered and approved on 12 September 2017.


Effect of Genetic Algorithm-Based Wavelength Selection as a Preprocessing Tool on Multivariate Simultaneous Determination of Paracetamol, Orphenadrine Citrate, and Caffeine in the Presence of p-Aminophenol Impurity

Shereen A Boltia, Aya T Soudi, Eman S Elzanfaly, Hala E Zaazaa
PMID: 31277724   DOI: 10.5740/jaoacint.18-0393

Abstract

The utilization of selection methods such as genetic algorithm (GA) aims to construct better partial least squares (PLS) and principal component regression (PCR) models than those established from the full-spectrum range.
Determination of paracetamol (PAR), orphenadrine citrate (Or.cit), and caffeine (CAF) in the presence of PAR nephrotoxic impurity [p-aminophenol (PAP)]. GA was applied to select the optimum wavelengths used.
A calibration set was prepared in which the three drugs, together with PAP, were modeled by multilevel multifactor design. This calibration set was used to build the PLS and PCR models, either with or without preprocessing the data using GA.
Results were compared with and without preprocessing, and this revealed that GA can find an optimized combination of spectral wavelengths, yielding a lower root mean square error of prediction as well as a lower number of latent variables used. The results of the two models show that simultaneous determination of the aforementioned drugs can be performed in the concentration ranges of 20-60, 3-11, and 1-9 μg/mL for PAR, Or.cit, and CAF, respectively.
The proposed models were applied for the determination of the three drugs in their pharmaceutical formulations, and the results were verified by the standard addition technique.
GA can be useful as a wavelength selection tool before applying multivariate PLS and PCR methods. GA gives an improvement in the predictive ability of the models with lower RMSEP and less number of latent variables (LVs). The proposed PLS, PCR, GA-PLS, and GA-PCR spectrophotometric methods were able to determine paracetamol, orphenadrine citrate, and caffeine in the presence of p-aminophenol and severe spectral overlapping.


Orphenadrine in treatment of muscle cramps in cirrhotic patients: a randomized study

Sherief Abd-Elsalam, Shaimaa Ebrahim, Shaimaa Soliman, Walaa Alkhalawany, Asem Elfert, Nehad Hawash, Mahmoud Elkadeem, Rehab Badawi
PMID: 31834056   DOI: 10.1097/MEG.0000000000001622

Abstract

Many patients of liver cirrhosis are complaining of muscle cramps, which are annoying to them. There is no effective treatment for muscle cramps in cirrhotic patients till now. This study purposed to evaluate efficacy and safety of orphenadrine in the treatment of muscle cramps in cirrhotic patients.
One hundred and twenty four patients who had muscle cramps three or more times weekly were included. They were divided into two arms: 62 patients administrated orphenadrine and 62 administrated placebo. They were followed up till 2 weeks after the end of therapy. Muscle cramps were evaluated using questionnaire as regards severity, duration, and frequency. Also, side effects of orphenadrine were recorded.
Frequency, duration of muscle cramps, and pain score improved significantly after 1 month of orphenadrine therapy in comparison to placebo. Few side effects were recorded in the form of dry mouth, drowsiness, and nausea.
Orphenadrine is considered as promising safe drug for treatment of muscle cramps associated with liver cirrhosis.


A Case of Acute Myocardial Infarction Induced by Selective Cyclooxygenase-2 Inhibitor

Kyoung-Woo Seo, Jin-Sun Park, Seung-Jea Tahk, Joon-Han Shin
PMID: 28469113   DOI: 10.4103/0366-6999.204919

Abstract




A Randomized, Double-Blind, Placebo-Controlled Trial of Naproxen With or Without Orphenadrine or Methocarbamol for Acute Low Back Pain

Benjamin W Friedman, David Cisewski, Eddie Irizarry, Michelle Davitt, Clemencia Solorzano, Adam Nassery, Scott Pearlman, Deborah White, E John Gallagher
PMID: 29089169   DOI: 10.1016/j.annemergmed.2017.09.031

Abstract

In US emergency departments (EDs), patients with low back pain are often treated with nonsteroidal anti-inflammatory drugs and muscle relaxants. We compare functional outcomes among patients randomized to a 1-week course of naproxen+placebo versus naproxen+orphenadrine or naproxen+methocarbamol.
This was a randomized, double-blind, comparative effectiveness trial conducted in 2 urban EDs. Patients presenting with acute, nontraumatic, nonradicular low back pain were enrolled. The primary outcome was improvement on the Roland-Morris Disability Questionnaire (RMDQ) between ED discharge and 1 week later. All patients were given 14 tablets of naproxen 500 mg, to be used twice a day, as needed for low back pain. Additionally, patients were randomized to receive a 1-week supply of orphenadrine 100 mg, to be used twice a day as needed, methocarbamol 750 mg, to be used as 1 or 2 tablets 3 times per day as needed, or placebo. All patients received a standardized 10-minute low back pain educational session before discharge.
Two hundred forty patients were randomized. Baseline demographic characteristics were comparable. The mean RMDQ score of patients randomized to naproxen+placebo improved by 10.9 points (95% confidence interval [CI] 8.9 to 12.9). The mean RMDQ score of patients randomized to naproxen+orphenadrine improved by 9.4 points (95% CI 7.4 to 11.5). The mean RMDQ score of patients randomized to naproxen+methocarbamol improved by 8.1 points (95% CI 6.1 to 10.1). None of the between-group differences surpassed our threshold for clinical significance. Adverse events were reported by 17% (95% CI 10% to 28%) of placebo patients, 9% (95% CI 4% to 19%) of orphenadrine patients, and 19% (95% CI 11% to 29%) of methocarbamol patients.
Among ED patients with acute, nontraumatic, nonradicular low back pain, combining naproxen with either orphenadrine or methocarbamol did not improve functional outcomes compared with naproxen+placebo.


Different techniques for overlapped UV spectra resolution of some co-administered drugs with paracetamol in their combined pharmaceutical dosage forms

Mahmoud M Sebaiy, Sobhy M El-Adl, Amr A Mattar
PMID: 31394394   DOI: 10.1016/j.saa.2019.117429

Abstract

Six simple, specific, accurate and precise spectrophotometric methods were developed for the first time analysis of some co-administered drugs with paracetamol in their mixture form without prior separation. Paracetamol & orphenadrine citrate were determined by using dual wavelength, bivariate, ratio difference, ratio derivative and mean centering of ratio spectra methods. Paracetamol & caffeine were determined by using ratio difference, ratio derivative and mean centering of ratio spectra methods. Paracetamol & diclofenac sodium were determined by using advanced absorption subtraction, ratio difference, ratio derivative and mean centering of ratio spectra methods. All of these methods were validated according to ICH guidelines where accuracy, precision, repeatability and robustness were found to be within the accepted limits. Advantages and limitations of each method are demonstrated and statistical comparison between the proposed methods was performed.


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